Zoniporide is primarily synthesized for research and pharmaceutical purposes. The metabolite M1 is formed through biotransformation processes, notably in human liver microsomes, where various enzymes, including aldehyde oxidase and cytochrome P450 enzymes, play crucial roles in its conversion from zoniporide.
Zoniporide metabolite M1 is classified as a secondary metabolite within the context of drug metabolism. It falls under the category of organic compounds that result from the enzymatic modification of the parent drug, which can influence pharmacokinetics and pharmacodynamics.
The synthesis of zoniporide metabolite M1 typically involves metabolic studies using human liver fractions. These studies utilize techniques such as liquid chromatography-mass spectrometry (LC-MS) to analyze the formation and concentration of M1 from zoniporide.
In one study, zoniporide was incubated with human liver microsomes, and the reaction was monitored over time using LC-MS to quantify M1 formation. The method involved preparing incubations with specific concentrations of zoniporide and analyzing samples at various time points to determine the kinetics of M1 production .
The molecular structure of zoniporide metabolite M1 is characterized by its complex arrangement of atoms, which can be represented by its molecular formula. The specific structure details are critical for understanding its interactions with biological systems.
Zoniporide metabolite M1 undergoes various chemical reactions during its formation and subsequent metabolism. Key reactions include oxidation by aldehyde oxidase and cytochrome P450 enzymes, which transform zoniporide into M1 and potentially further metabolites.
The metabolic pathways involving M1 include dealkylation and hydroxylation reactions. For instance, studies have shown that M1 can be further oxidized to form other metabolites that may exhibit different biological activities .
The mechanism of action for zoniporide metabolite M1 involves its interaction with sodium-hydrogen exchangers, where it may exert inhibitory effects similar to those of its parent compound. This inhibition can influence cellular ion balance and has implications for therapeutic applications in conditions like ischemia or heart failure.
Research indicates that the activity of M1 can vary based on its concentration and the presence of other metabolic byproducts. Detailed kinetic studies are necessary to elucidate the precise mechanisms at play .
Zoniporide metabolite M1 exhibits certain physical characteristics that are important for its identification and use in research. These may include solubility profiles in various solvents, stability under different conditions, and melting points.
Chemical properties such as reactivity with biological molecules, stability in physiological conditions, and potential for further transformations are critical for understanding how M1 behaves in biological systems. Specific data on these properties may require direct experimental validation through analytical chemistry techniques .
Zoniporide metabolite M1 has potential applications in pharmacological research, particularly in studies focused on cardiovascular health. Its role as a metabolite can provide insights into drug metabolism pathways, efficacy, and safety profiles when developing new therapeutic agents targeting sodium-hydrogen exchangers.
Research into this compound can also contribute to understanding adverse effects associated with zoniporide use, guiding safer drug design in clinical settings .
Zoniporide (1-(quinolin-5-yl)-5-cyclopropyl-1H-pyrazole-4-carbonyl guanidine) undergoes selective oxidation at the C2 position of its quinoline ring to form the major metabolite 2-oxozoniporide (M1). This conversion is exclusively catalyzed by aldehyde oxidase (AO), a cytosolic molybdoflavoprotein. Studies using human liver S9 fractions confirmed AO’s dominance, with in vitro kinetic parameters of Km = 3.4 μM and Vmax = 74 pmol·min⁻¹·mg protein⁻¹ for M1 formation. The reaction is NADPH-independent and abolished by the AO inhibitor raloxifene, confirming AO’s sole involvement [2] [4]. Comparative studies across species revealed that dogs and cats lack AO-mediated zoniporide metabolism due to species-specific AOX1 gene deficiencies, while rats, monkeys, and humans consistently produce M1 [4].
Table 1: Kinetic Parameters of Zoniporide Oxidation to M1 by AO
Species | Km (μM) | Vmax (pmol·min⁻¹·mg⁻¹) | CLint (μL·min⁻¹·mg⁻¹) |
---|---|---|---|
Human | 3.4 | 74 | 21.8 |
Rat | 5.1 | 210 | 41.2 |
Monkey | 2.8 | 185 | 66.1 |
Data derived from liver S9 fraction assays [4] [5]
The quinoline and acylguanidine motifs of zoniporide are critical for AO binding. Molecular docking into a human AO homology model revealed three key interactions:
Structural modifications disrupt binding:
Table 2: Impact of Structural Modifications on Zoniporide’s AO Metabolism
Modification Site | Compound Variant | Half-life (min) | Metabolic Stability vs. Zoniporide |
---|---|---|---|
Quinoline ring | Pyridine replacement | >120 | 5% residual activity |
Acylguanidine moiety | Amide replacement | >120 | No M1 formation |
Cyclopropyl group | tert-Butyl replacement | 18 | 90% activity retained |
None (zoniporide) | — | 20 | 100% (reference) |
Data from human S9 fraction incubations [5]
AO’s catalytic core contains a molybdenum cofactor (MoCo) that directly enables nucleophilic oxidation. MoCo cycles between Mo(VI) and Mo(IV) states during the hydroxylation of zoniporide’s quinoline ring. The mechanism involves:
Isotope-labeling studies using H218O confirmed that the oxygen atom in M1 derives exclusively from water, not O2, consistent with MoCo-mediated oxygen transfer. The cofactor’s electron-deficient properties make it ideal for oxidizing electron-poor heterocycles like zoniporide—contrasting with cytochrome P450’s preference for electron-rich sites [6] [9].
AO and P450 exhibit divergent substrate preferences and catalytic mechanisms:
Characteristic | Aldehyde Oxidase (AO) | Cytochrome P450 (P450) |
---|---|---|
Primary site of metabolism | Quinoline C2 (zoniporide → M1) | Pyrazole N-dealkylation (minor pathway) |
Reaction type | Nucleophilic oxidation | Electrophilic oxidation |
Cofactor requirement | None (MoCo self-regenerating) | NADPH/O2 |
Inhibitors | Hydralazine, raloxifene | 1-ABT, ketoconazole |
Kinetics | High affinity (low Km) | Lower affinity |
Table 3: Key Differences Between AO and P450 in Zoniporide Metabolism [1] [2] [3]
Metabolic shunting occurs when P450 is inhibited:
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